![molecular formula C12H20F3NO3 B12846509 Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate CAS No. 57983-24-1](/img/structure/B12846509.png)
Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate is an organic compound with the molecular formula C12H20F3NO3 It is characterized by the presence of a trifluoroacetyl group attached to an amino hexanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sec-butyl 6-[(trifluoroacetyl)amino]hexanoate typically involves the reaction of hexanoic acid derivatives with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Solvent: Dichloromethane or similar organic solvents.
Temperature: Room temperature to slightly elevated temperatures.
Catalyst/Base: Tertiary amines such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group.
Reduction: Reduction reactions may target the trifluoroacetyl group, converting it to a less oxidized form.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sec-butyl 6-[(trifluoroacetyl)amino]hexanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate
- Butyl 6-[(trifluoroacetyl)amino]hexanoate
Comparison: Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate is unique due to the position of the trifluoroacetyl group and the sec-butyl substituent. These structural features influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
57983-24-1 |
|---|---|
Formule moléculaire |
C12H20F3NO3 |
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-3-9(2)19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,18) |
Clé InChI |
HFKVLETUMHBSHC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)CCCCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


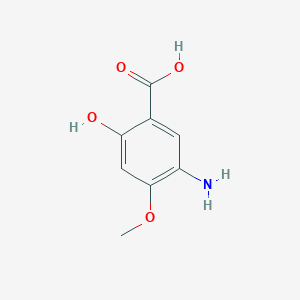

![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)
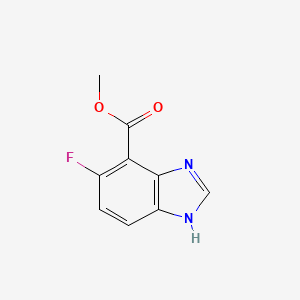
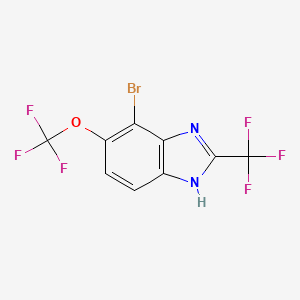
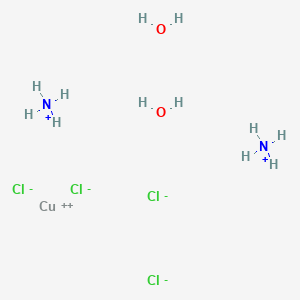
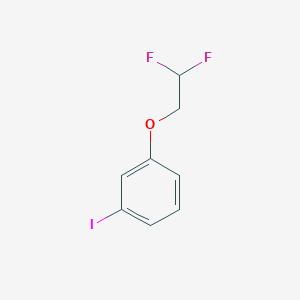
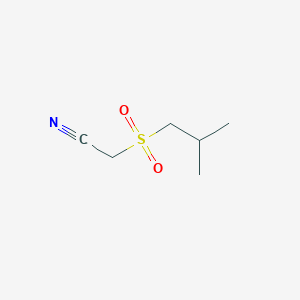
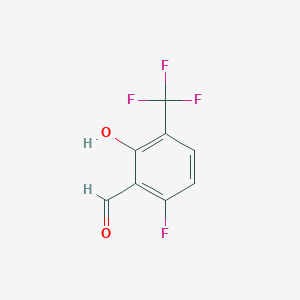
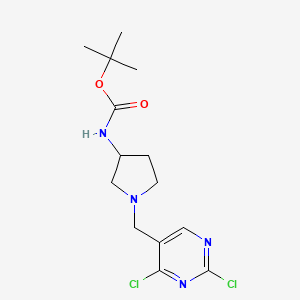
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
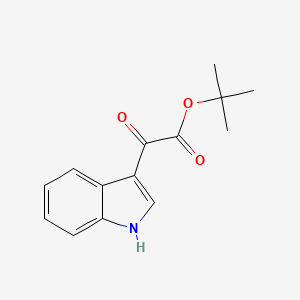

![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
